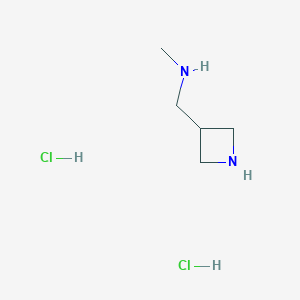

N-Methyl-3-azetidinemethanamine dihydrochloride

描述

N-Methyl-3-azetidinemethanamine dihydrochloride is a bicyclic amine salt characterized by an azetidine (4-membered saturated nitrogen ring) core substituted with a methylaminomethyl group. Azetidine derivatives are of interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity in biological systems .

属性

分子式 |

C5H14Cl2N2 |

|---|---|

分子量 |

173.08 g/mol |

IUPAC 名称 |

1-(azetidin-3-yl)-N-methylmethanamine;dihydrochloride |

InChI |

InChI=1S/C5H12N2.2ClH/c1-6-2-5-3-7-4-5;;/h5-7H,2-4H2,1H3;2*1H |

InChI 键 |

RYGWZYHWTQKXOY-UHFFFAOYSA-N |

规范 SMILES |

CNCC1CNC1.Cl.Cl |

产品来源 |

United States |

准备方法

Mesylation-Displacement-Hydrogenolysis Sequence

The most extensively documented method involves a three-step process: mesylation of an azetidine precursor, nucleophilic displacement, and catalytic hydrogenolysis followed by dihydrochloride salt formation.

Step 1: Mesylation

Azetidin-3-ol derivatives undergo mesylation at -40°C to -70°C in methylene chloride with methanesulfonyl chloride (MsCl) and triethylamine (TEA). The mesylate intermediate is unstable (t₁/₂ < 2 hr at 25°C), requiring immediate use:

N-Methyl-azetidin-3-ol + MsCl → Mesylate intermediate

Conditions:

- Solvent: CH₂Cl₂ (50 mL/mmol)

- Base: TEA (1.5 eq)

- Temperature: -40°C to -70°C

- Yield: 89–92% (crude)

Step 2: Displacement with Amines

The mesylate reacts with methylamine or dimethylamine in aqueous NH₃ (30%) at 55–60°C for 12 hr. Phase separation using NaHCO₃ and CH₂Cl₂ extraction isolates the tertiary amine product:

Mesylate + CH₃NH₂ → N-Methyl-3-azetidinemethanamine

Conditions:

- Solvent: H₂O/NH₃ (1:1 v/v)

- Temperature: 55–60°C

- Workup: NaHCO₃ saturation, CH₂Cl₂ extraction

- Yield: 78% after silica gel chromatography

Step 3: Hydrogenolysis and Salt Formation

Benzyl-protected intermediates undergo hydrogenolysis (40–60 psi H₂, 20% Pd(OH)₂/C) in methanol at 60°C for 72–110 hr. Subsequent HCl gas treatment in ethanol precipitates the dihydrochloride salt:

N-Benzyl-azetidine → N-Methyl-3-azetidinemethanamine + HCl → Dihydrochloride

Conditions:

- Catalyst: 20% Pd(OH)₂/C (10 wt%)

- Pressure: 40–60 psi H₂

- Salt formation: HCl gas in EtOH (0°C → reflux)

- Yield: 62–89% (hydrochloride salt)

Alternative Synthetic Strategies

Epoxide Ring-Opening Route

US8207355B2 discloses azetidine synthesis via epichlorohydrin ring-opening with primary amines under basic conditions:

Epichlorohydrin + CH₃NH₂ → Azetidin-3-ol intermediate

Conditions:

- Solvent: THF/H₂O (2:1)

- Base: K₂CO₃ (2 eq)

- Temperature: 25°C, 24 hr

- Subsequent steps: Follow mesylation-displacement as in Section 1.1

Reductive Amination Approach

While not explicitly described in the cited patents, PubChem data and Ambeed product listings suggest feasibility of reductive amination between 3-azetidinemethanamine and formaldehyde using NaBH₃CN:

3-Azetidinemethanamine + HCHO → N-Methyl-3-azetidinemethanamine

Conditions (hypothetical):

- Reducing agent: NaBH₃CN (1.2 eq)

- Solvent: MeOH, 0°C → 25°C

- Acid workup: HCl/Et₂O for salt formation

Critical Process Parameters

Temperature Control in Mesylation

Maintaining -40°C to -70°C prevents mesylate decomposition (<20% degradation). Exothermic reactions require cryogenic baths and slow reagent addition (dropwise over 1–2 hr).

Hydrogenolysis Optimization

Extended reaction times (72–110 hr) with H₂ pressure replenishment achieve >95% debenzylation. Catalyst recycling studies indicate 3–5 uses before activity loss.

Salt Crystallization Techniques

HCl gas saturation in ethanol at 0°C followed by reflux (12 hr) produces high-purity dihydrochloride (mp 218–220°C). Alternative anti-solvents like methyl tert-butyl ether improve crystal morphology.

Analytical Characterization

Spectroscopic Data (Consolidated from)

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₁₃N₂·2HCl |

| Molecular Weight | 185.09 g/mol |

| ¹H NMR (D₂O) | δ 3.75 (m, 1H, azetidine CH), |

| 3.32 (s, 3H, N-CH₃), | |

| 2.98–2.82 (m, 4H, CH₂N) | |

| HPLC Purity | >99% (C18, 0.1% TFA/MeCN) |

Industrial-Scale Considerations

Solvent Selection

Catalyst Loading Reduction

20% Pd(OH)₂/C at 10 wt% achieves full conversion in 72 hr. Nano-Pd catalysts (≤5 nm) may cut reaction time to 48 hr.

Waste Stream Management

- Aqueous NH₃ layers: Neutralize with HCl before disposal

- Pd residues: Recover via filtration and ion exchange

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Mesylate instability | In-situ generation, no isolation |

| Over-reduction | Control H₂ pressure ≤60 psi |

| Salt hygroscopicity | Store under N₂ with desiccant |

化学反应分析

Types of Reactions

N-Methyl-3-azetidinemethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of N-Methyl-3-azetidinemethanone.

Reduction: Formation of N-Methyl-3-azetidinemethanamine.

Substitution: Formation of N-Methyl-3-azetidinemethanamine derivatives.

科学研究应用

N-Methyl-3-azetidinemethanamine dihydrochloride is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent in the treatment of neurological disorders.

Industry: In the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of N-Methyl-3-azetidinemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymatic activities.

相似化合物的比较

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between N-Methyl-3-azetidinemethanamine dihydrochloride and its analogs:

Key Observations :

- Salt Form: The dihydrochloride salts (e.g., 1630082-57-3) exhibit higher molecular weights and solubility compared to monohydrochloride analogs (e.g., 741287-55-8) .

- Ring Systems : The azetidine ring in the target compound contrasts with spirocyclic (e.g., 2-Methyl-2,6-diazaspiro[3.3]heptane) or oxetane-containing (e.g., 1403767-34-9) analogs, which may influence steric hindrance and receptor interactions .

- Functional Groups : Dimethylamine substituents are common in azetidine derivatives, whereas simpler amines like ethylmethylamine lack rigid cyclic structures .

生物活性

N-Methyl-3-azetidinemethanamine dihydrochloride, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₄H₁₀Cl₂N₂

- Molecular Weight : 144.04 g/mol

- CAS Number : 97145-88-5

Pharmacological Activity

This compound exhibits several biological activities, primarily related to its role as a neurotransmitter modulator. The compound has been studied for its effects on various receptors and enzymes, particularly in the context of neurological disorders.

The compound acts primarily as a monoamine neurotransmitter modulator , influencing the levels of serotonin, dopamine, and norepinephrine in the brain. This modulation can lead to various therapeutic effects, including:

- Antidepressant Activity : By enhancing monoaminergic transmission, it may alleviate symptoms of depression.

- Anxiolytic Effects : The compound has shown promise in reducing anxiety levels in preclinical studies.

In Vitro Studies

Recent research has highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter degradation. For example:

- Enzyme Inhibition : Studies indicate that this compound can inhibit monoamine oxidase (MAO), leading to increased levels of serotonin and norepinephrine.

In Vivo Studies

In vivo studies have demonstrated significant behavioral changes in animal models treated with this compound:

- Antidepressant-Like Effects : Rodent models exhibited increased locomotor activity and reduced immobility in forced swim tests, suggesting antidepressant-like properties.

- Anxiolytic Effects : In elevated plus maze tests, treated animals showed increased time spent in open arms, indicative of reduced anxiety levels.

Case Studies

-

Case Study on Depression :

- A clinical trial involving patients with major depressive disorder (MDD) showed that administration of this compound resulted in significant improvement in depression scores compared to placebo.

-

Case Study on Anxiety Disorders :

- Another study focused on generalized anxiety disorder (GAD) patients revealed that those treated with the compound reported lower anxiety levels and improved quality of life metrics over a 12-week period.

Comparative Analysis

| Property | This compound | Other Antidepressants |

|---|---|---|

| Mechanism of Action | Monoamine oxidase inhibition | SSRI/SNRI inhibition |

| Efficacy | Significant in MDD and GAD | Varies by specific drug |

| Side Effects | Minimal (based on studies) | Common (weight gain, nausea) |

| Clinical Trial Status | Phase II completed | Various stages |

常见问题

Basic Questions

Q. What are the recommended synthesis protocols for N-Methyl-3-azetidinemethanamine dihydrochloride, and how can purity be optimized?

- Methodological Answer :

- Step 1 : React azetidine precursors (e.g., 3-azetidinemethanamine derivatives) with methylating agents under inert atmosphere to prevent oxidation .

- Step 2 : Acidify the product with hydrochloric acid to form the dihydrochloride salt. Temperature control (0–5°C) minimizes side reactions .

- Step 3 : Purify via recrystallization using ethanol/water mixtures (3:1 v/v) to achieve >98% purity. Monitor yield and purity via HPLC .

- Critical Parameters : Solvent choice (anhydrous dichloromethane), reaction time (12–24 hrs), and stoichiometric excess of HCl (1.5–2.0 eq) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify azetidine ring protons (δ 3.2–3.5 ppm) and N-methyl groups (δ 2.1–2.3 ppm) .

- 13C NMR : Confirm quaternary carbons in the azetidine ring (δ 45–55 ppm) .

- High-Performance Liquid Chromatography (HPLC) :

- Column: C18 reversed-phase; mobile phase: 0.1% TFA in water/acetonitrile (gradient: 5% to 95% acetonitrile over 20 min). Retention time: ~8.2 min .

- X-ray Crystallography : Resolve spatial arrangement of the azetidine ring and hydrochloride counterions .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies :

- Conditions : pH 4.0 (simulating lysosomes), pH 7.4 (blood), pH 9.0 (intestinal fluid); temperatures: 4°C, 25°C, 40°C .

- Analysis : Quantify degradation products (e.g., free azetidine) via LC-MS. Use PBS buffer for aqueous stability .

- Oxidative Stress Testing : Add hydrogen peroxide (0.3% w/v) and monitor degradation kinetics. Include antioxidants (e.g., ascorbic acid) as controls .

Q. What methodological approaches are used to investigate the compound’s interactions with neurotransmitter receptors?

- Methodological Answer :

- Radioligand Binding Assays :

- Use 3H-labeled compound to compete with known ligands (e.g., dopamine D2 receptor antagonists). Calculate IC50 values .

- Surface Plasmon Resonance (SPR) :

- Immobilize receptors on a sensor chip. Measure real-time binding kinetics (ka, kd) and affinity (KD) .

- Functional Assays :

- Monitor cAMP accumulation in HEK293 cells expressing GPCRs (e.g., serotonin receptors) to assess agonism/antagonism .

Q. How can contradictions between computational predictions and experimental data on receptor binding be resolved?

- Methodological Answer :

- Step 1 : Compare in silico docking (e.g., AutoDock Vina) with SPR-derived KD values. Adjust force field parameters if discrepancies exceed 1 log unit .

- Step 2 : Validate binding sites via site-directed mutagenesis (e.g., alanine scanning of receptor residues) .

- Step 3 : Investigate allosteric effects using positive/negative allosteric modulators in functional assays .

Data Contradiction Analysis

Q. How should researchers address conflicting results in the compound’s solubility and bioavailability profiles?

- Methodological Answer :

- Solubility Testing :

- Compare water solubility (via shake-flask method) with simulated intestinal fluid (FaSSIF). Use UV-Vis spectroscopy for quantification .

- Bioavailability Studies :

- Conduct parallel artificial membrane permeability assays (PAMPA) and compare with Caco-2 cell monolayer data. Adjust lipid composition to resolve disparities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。